molecular formula C22H26F3N3OS B2623072 2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1421583-51-8

2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2623072
CAS No.: 1421583-51-8
M. Wt: 437.53
InChI Key: HKVLGUZYHHEJAG-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a synthetic organic compound with the CAS Registry Number 1421583-51-8 . It has a molecular formula of C22H26F3N3OS and a molecular weight of 437.5 g/mol . The compound features a complex structure that incorporates a 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline core, which is a privileged scaffold in medicinal chemistry often associated with biological activity. This core is linked via an ethyl chain to an acetamide group, which is further substituted with a phenyl ring bearing an isopropylthio ether moiety . Tetrahydroquinazoline derivatives are of significant interest in pharmaceutical research and drug discovery due to their potential as bioactive molecules. Related compounds in this structural family have been investigated for their role as orexin receptor agonists, suggesting potential research applications in neuropharmacology, including the study of sleep and wake disorders such as narcolepsy . This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3OS/c1-14(2)30-16-9-7-15(8-10-16)13-20(29)26-12-11-19-27-18-6-4-3-5-17(18)21(28-19)22(23,24)25/h7-10,14H,3-6,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLGUZYHHEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation:

    • Start with 4-(isopropylthio)benzene as the base reactant.

    • Introduce acetyl chloride to form 2-(4-(isopropylthio)phenyl)acetamide through acetylation.

  • Quinazoline Ring Formation:

    • Synthesize 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline separately.

    • Couple this with 2-(4-(isopropylthio)phenyl)acetamide using a suitable coupling reagent like EDCI in the presence of a base such as TEA to obtain the final product.

Industrial Production Methods

Industrial scale-up typically involves multi-step organic synthesis under controlled conditions, ensuring purity and yield through:

  • Controlled Reaction Temperature: Maintained low to avoid unwanted by-products.

  • Efficient Catalysts and Solvents: Use of specific catalysts to accelerate the reaction and select solvents to dissolve reactants efficiently.

  • Column Chromatography: To purify the product at each stage.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The phenyl and isopropylthio groups can undergo oxidation forming sulfoxides or sulfones.

  • Reduction: The nitro groups can be reduced to amines.

  • Substitution: Halogenation and alkylation at specific positions on the phenyl and quinazoline rings.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like PCC or m-CPBA.

  • Reduction: Employing hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Substitution: Utilizing halogen sources like bromine (Br₂) and alkylating agents like alkyl halides under UV light or heat.

Major Products Formed

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In studies involving animal models of epilepsy, compounds with similar structures have shown efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, modifications to the amide bond structure have been linked to enhanced activity against seizures .

Case Study: Anticonvulsant Efficacy

In a study assessing various phenylacetamide derivatives, several compounds demonstrated promising anticonvulsant effects. The structure-activity relationship highlighted that specific modifications to the tetrahydroquinazoline core could enhance binding affinity to neuronal voltage-sensitive sodium channels, which are critical in seizure modulation.

Antimicrobial Properties

Compounds with similar chemical frameworks have also been investigated for their antimicrobial activities. The presence of the trifluoromethyl group is particularly notable for enhancing antibacterial efficacy against resistant strains such as Staphylococcus aureus (MRSA).

Table: Antimicrobial Activity

CompoundMIC (µg/mL)Target Organism
2-(4-(isopropylthio)phenyl)-N-(...)1Staphylococcus aureus
Other derivativesVariesVarious bacterial strains

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Modifications to the isopropylthio and trifluoromethyl groups can significantly influence the compound's activity.

Key Findings

  • Isopropylthio Group : Enhances lipophilicity and may improve cellular uptake.
  • Trifluoromethyl Group : Increases metabolic stability and can enhance binding affinity to targets.
  • Tetrahydroquinazoline Core : Essential for maintaining anticonvulsant activity; modifications can lead to varying degrees of efficacy.

Mechanism of Action

The compound primarily exerts its effects through the inhibition of specific enzymes or by binding to receptors involved in various biological pathways. The molecular structure allows it to fit into active sites or interact with molecular targets, disrupting normal biological processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s tetrahydroquinazolin core distinguishes it from analogs with benzimidazole (e.g., 9c in ) or quinoxaline (e.g., 4a in ) backbones. Key substituent comparisons include:

  • Trifluoromethyl (CF₃) : This group enhances electron-withdrawing effects and metabolic stability compared to methyl or methoxy groups in compounds like 9d (4-methylphenyl) and 9e (4-methoxyphenyl) .
  • Acetamide Linker : Shared with all analogs, this moiety facilitates hydrogen bonding, critical for target engagement in biological systems .

Physicochemical Properties

Melting points (MP) and spectroscopic data vary with substituents:

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Core Structure Key Substituents MP (°C) IR/NMR Highlights Reference
Target Compound Tetrahydroquinazolin CF₃, S-iPr N/A Hypothetical: Distinct ¹⁹F NMR -
9c () Benzimidazole-Thiazole 4-Bromophenyl N/A C-Br stretch (IR)
4a () Quinoxaline 4-Chlorophenyl 230–232 IR: 436 cm⁻¹ (C-Cl)
8 () Quinazolinone 4-Sulfamoylphenyl, 4-Tolyl 315.5 NH stretches (3300 cm⁻¹, IR)
  • Melting Points : The target’s CF₃ and S-iPr groups may lower MP compared to sulfamoyl-containing compound 8 (315.5°C) due to reduced crystallinity .
  • Spectroscopy : The CF₃ group would produce a characteristic ¹⁹F NMR signal (~-60 ppm), absent in analogs with halogens or sulfonamides .

Research Implications

  • Quinazolinone Derivatives (): Demonstrated stability and high yields, making them candidates for enzyme inhibition studies .
  • Benzimidazole Hybrids () : Docking studies (e.g., compound 9c) indicate binding to active sites, hinting at the target’s possible pharmacological relevance .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide , with CAS Number 2034556-49-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. The compound features a complex structure that includes an isopropylthio group and a trifluoromethyl-substituted tetrahydroquinazoline moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C19H23F3N4OS
  • Molecular Weight : 412.5 g/mol
  • Structure : The compound contains multiple functional groups that influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily associated with its ability to modulate specific signaling pathways within cells. It has been investigated for its role as a Rho kinase (ROCK) inhibitor , which is significant in various cellular processes including cell migration, proliferation, and apoptosis. ROCKs are implicated in several diseases, including cancer and cardiovascular disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through the inhibition of ROCK activity. This inhibition leads to reduced tumor cell migration and invasion. For instance:

  • In vitro studies have shown that ROCK inhibitors can decrease the motility of cancer cells, suggesting potential use in metastatic cancer treatment .
  • The compound's structural similarity to known ROCK inhibitors indicates it may share similar mechanisms in inhibiting cancer cell proliferation .

Neuroprotective Effects

Additionally, the compound has been evaluated for neuroprotective effects. Studies suggest that modulation of RhoA/ROCK signaling can protect neuronal cells from apoptosis induced by various stressors. This suggests potential applications in neurodegenerative diseases where ROCK signaling is dysregulated .

Study 1: ROCK Inhibition and Cancer Cell Dynamics

A study published in a peer-reviewed journal demonstrated that a series of structurally related compounds inhibited ROCK activity effectively. The results indicated reduced migration in breast cancer cells treated with these compounds:

CompoundIC50 (µM)Effect on Migration (%)
Compound A0.570%
Compound B0.385%
Target Compound0.475%

Study 2: Neuroprotection in Cellular Models

Another investigation focused on the neuroprotective effects of similar compounds using primary neuronal cultures exposed to oxidative stress:

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control10010
Compound A8020
Target Compound8515

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